molecular formula C15H12ClF3N2O2 B14451103 N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 78747-74-7

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea

Cat. No.: B14451103
CAS No.: 78747-74-7
M. Wt: 344.71 g/mol
InChI Key: WIDQASWLQOQJBA-UHFFFAOYSA-N
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Description

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound with the molecular formula C15H12ClF3N2O2 This compound is known for its unique structural features, which include a trifluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction temperature is maintained between 20°C to 60°C, and the reaction mixture is stirred continuously to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow nitration processes. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and selectivity . The use of microreactor technology in continuous flow processes has demonstrated significant advantages in terms of safety, efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism by which N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group contributes to its binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of a trifluoromethyl group and a phenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

CAS No.

78747-74-7

Molecular Formula

C15H12ClF3N2O2

Molecular Weight

344.71 g/mol

IUPAC Name

1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-methylurea

InChI

InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-2-4-11(8-10)23-13-6-5-9(7-12(13)16)15(17,18)19/h2-8H,1H3,(H2,20,21,22)

InChI Key

WIDQASWLQOQJBA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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